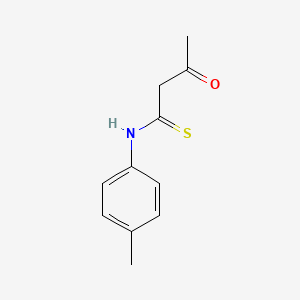![molecular formula C13H12N4 B14618040 3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-16-3](/img/structure/B14618040.png)
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused with a quinoline ring, with a propan-2-yl group attached to the triazine ring.
Métodos De Preparación
The synthesis of 3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline can be achieved through various synthetic routes. One common method involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the condensation reaction. The molecular structures of the synthesized compounds are elucidated using elemental analysis and spectral data .
Análisis De Reacciones Químicas
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, iodine, and other halogens . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromine and iodine can lead to the formation of halogenated derivatives of the compound .
Aplicaciones Científicas De Investigación
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline has several scientific research applications. It has been studied for its potential antiviral and antimicrobial activities . The compound has shown promising results in inhibiting the growth of various pathogenic organisms, making it a potential candidate for the development of new antimicrobial agents . Additionally, the compound has been investigated for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells .
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit the activity of aldose reductase, an enzyme involved in the conversion of glucose to sorbitol . This inhibition leads to a reduction in the production of reactive oxygen species (ROS), thereby protecting cells from oxidative stress . The compound also exhibits DNA intercalating properties, which contribute to its antiviral and anticancer activities .
Comparación Con Compuestos Similares
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline and [1,2,4]triazino[5,6-b]indole . These compounds share similar structural features and biological activities. this compound is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which may enhance its biological activity and selectivity .
Propiedades
Número CAS |
60075-16-3 |
|---|---|
Fórmula molecular |
C13H12N4 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
3-propan-2-yl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C13H12N4/c1-8(2)13-15-11-7-14-10-6-4-3-5-9(10)12(11)16-17-13/h3-8H,1-2H3 |
Clave InChI |
QGVAUNLWWXCNOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(C3=CC=CC=C3N=C2)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
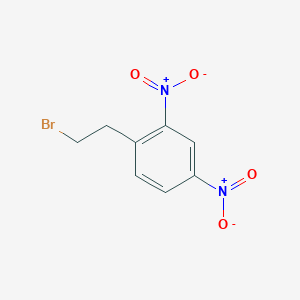
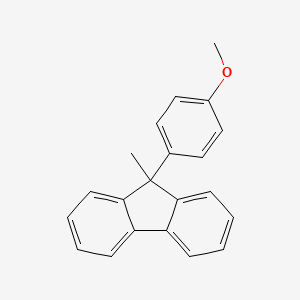

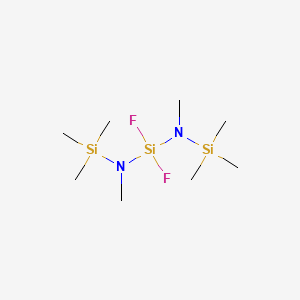
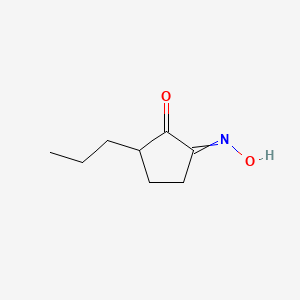
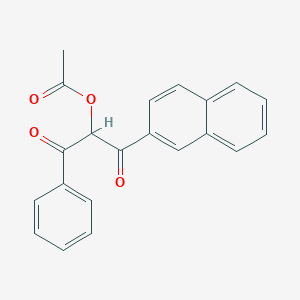
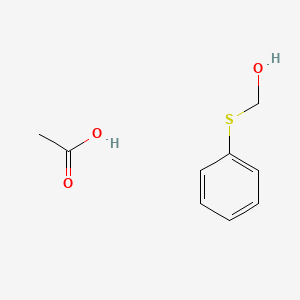

![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
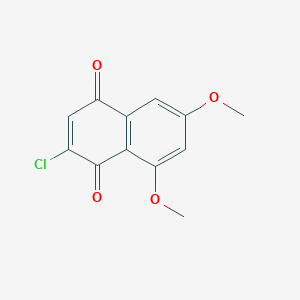
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
